molecular formula C44H50N6O14S2 B601475 Ertapenem Dimer Amide Impurity CAS No. 1199797-42-6

Ertapenem Dimer Amide Impurity

Cat. No.: B601475
CAS No.: 1199797-42-6
M. Wt: 951.0 g/mol
InChI Key: ATXZKQUYOZAYTG-BNCIILEKSA-N
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Description

Ertapenem Dimer Amide Impurity is a byproduct formed during the synthesis of Ertapenem, a carbapenem class antibiotic. Ertapenem is known for its broad antibacterial spectrum against Gram-positive and Gram-negative aerobes and anaerobes. The dimer impurities, including this compound, are identified and resolved using advanced chromatographic techniques .

Preparation Methods

The preparation of Ertapenem Dimer Amide Impurity involves complex synthetic routes. The chromatographic separation of these impurities is achieved using high-performance liquid chromatography (HPLC) with gradient elution. The mobile phase typically consists of ammonium formate buffer, water, acetonitrile, and methanol at specific pH levels. The separation is highly dependent on the pH of the mobile phase, with optimal separation achieved at pH 8 .

Chemical Reactions Analysis

Ertapenem Dimer Amide Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium formate buffer, acetonitrile, and methanol. The major products formed from these reactions are other dimer impurities and degradation products .

Scientific Research Applications

Ertapenem Dimer Amide Impurity is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of Ertapenem. It is crucial for developing efficient methods to separate and identify impurities in drug formulations. This impurity profile helps in ensuring the safety and efficacy of the antibiotic .

Comparison with Similar Compounds

Ertapenem Dimer Amide Impurity can be compared with other dimer impurities formed during the synthesis of carbapenem antibiotics. Similar compounds include Meropenem and Imipenem, which also form dimer impurities during their synthesis. The uniqueness of this compound lies in its specific formation conditions and the need for precise chromatographic techniques for its identification and separation .

Properties

CAS No.

1199797-42-6

Molecular Formula

C44H50N6O14S2

Molecular Weight

951.0 g/mol

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,3R)-5-carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydropyrrole-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C44H50N6O14S2/c1-17-31-29(19(3)51)40(56)50(31)34(44(63)64)35(17)65-25-13-27(45-15-25)37(53)47-23-9-5-7-21(11-23)39(55)49-32(30(20(4)52)42(59)60)18(2)36(33(49)43(61)62)66-26-14-28(46-16-26)38(54)48-24-10-6-8-22(12-24)41(57)58/h5-12,17-20,25-32,45-46,51-52H,13-16H2,1-4H3,(H,47,53)(H,48,54)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1

InChI Key

ATXZKQUYOZAYTG-BNCIILEKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5[C@H]([C@H](C(=C5C(=O)O)S[C@H]6C[C@H](NC6)C(=O)NC7=CC=CC(=C7)C(=O)O)C)[C@@H]([C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C(C(C(=C5C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O)C)C(C(C)O)C(=O)O)C(=O)O)C(C)O

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Ertapenem Dimer III;  (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(2S,3R)-5-Carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-2,3-dihydro-3-methyl-1H-pyrrol-1-yl]carbonyl]phenyl]amino]carbonyl]-3-pyrr

Origin of Product

United States

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